molecular formula C17H14N6O2 B2359309 6-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034426-58-7

6-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2359309
CAS No.: 2034426-58-7
M. Wt: 334.339
InChI Key: FKICAEHFUVDEOM-UHFFFAOYSA-N
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Description

The compound contains several notable functional groups, including a 1,2,3-triazole ring and a naphthyridine ring. The 1,2,3-triazole ring is a five-membered ring structure containing two nitrogen atoms and three carbon atoms . It’s often used in medicinal chemistry due to its stability and ability to participate in various chemical reactions . The naphthyridine ring is a nitrogen-containing heterocyclic compound that has been studied for its potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole and naphthyridine rings, along with the acetyl and nitrile groups. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The 1,2,3-triazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions . The naphthyridine ring can also undergo various reactions, including electrophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitrile group could influence its polarity and reactivity .

Scientific Research Applications

Novel Synthesis Methods

The compound has been a subject of interest in the development of novel synthesis methods. Singh and Lesher (1990) described a convenient procedure for synthesizing derivatives of 1,6-naphthyridin-2(1H)-ones, which are closely related to the compound (Singh & Lesher, 1990). Similarly, Elkholy (2007) demonstrated the synthesis of benzo[b][1,8]-naphthyridine derivatives through reactions involving related compounds (Elkholy, 2007).

Antimicrobial and Antifungal Applications

Al-Omran, El-Khair, and Mohareb (2002) explored the synthesis of derivatives incorporating a 1H-benzo-triazole moiety, showing significant antimicrobial and antifungal activities (Al-Omran et al., 2002).

Potential in Alzheimer's Disease Therapy

A derivative of the compound, 5-amino-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridin-2(1H)-one, has been investigated by Balmori et al. (2017) for its potential in Alzheimer's disease therapy, showing moderate human acetylcholinesterase inhibition (Balmori et al., 2017).

Versatility in Heterocyclic Chemistry

The compound's derivatives have shown versatility in the synthesis of various heterocyclic compounds. For example, Mekheimer et al. (2018) described the synthesis of polyfunctionally substituted benzo[c][2,7]naphthyridines, demonstrating its chemical flexibility (Mekheimer et al., 2018).

Antioxidant Activities

Research by Salem and Omar Errayes (2016) indicated that derivatives of the compound have potent antioxidant activity, showcasing its potential in oxidative stress-related conditions (Salem & Omar Errayes, 2016).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and exploring its potential applications, particularly in medicinal chemistry .

Properties

IUPAC Name

6-[2-(benzotriazol-1-yl)acetyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c18-8-11-7-12-9-22(6-5-13(12)19-17(11)25)16(24)10-23-15-4-2-1-3-14(15)20-21-23/h1-4,7H,5-6,9-10H2,(H,19,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKICAEHFUVDEOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CN3C4=CC=CC=C4N=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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